molecular formula C22H23N3O2S B2427200 (8-Methoxy-4-(p-tolylamino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1251706-08-7

(8-Methoxy-4-(p-tolylamino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No. B2427200
CAS RN: 1251706-08-7
M. Wt: 393.51
InChI Key: DPVYXIRMLXFXPB-UHFFFAOYSA-N
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Description

(8-Methoxy-4-(p-tolylamino)quinolin-2-yl)(thiomorpholino)methanone, also known as MTMQT, is a chemical compound with potential applications in scientific research. In

Scientific Research Applications

Pharmacological Applications

(1) Metabotropic Glutamate Receptor Antagonists

Compounds structurally related to the requested molecule have been studied for their potential as metabotropic glutamate (mGlu) receptor antagonists. For example, JNJ16259685, a closely related compound, exhibited potent inhibition of mGlu1 receptor function with excellent selectivity and systemic activity, highlighting its potential for neurological disorder research (Lavreysen et al., 2004).

Chemical Properties and Analysis

(2) Fluorescent Labeling Reagents

Derivatives of quinolone, such as 6-Methoxy-4-quinolone, have been identified as novel fluorophores offering strong fluorescence across a wide pH range, making them useful for biomedical analysis. These compounds demonstrate high stability and potential as fluorescent labeling reagents, indicating their application in scientific research methodologies (Hirano et al., 2004).

Materials Science

(3) Anti-corrosion Agents

Quinoline derivatives have been researched for their anti-corrosion properties. For instance, certain 8-hydroxyquinoline derivatives showed promising results as cathodic inhibitors for mild steel in acidic media, suggesting their utility in protecting metals from corrosion. This application is crucial for extending the lifespan of metal components in various industrial sectors (Douche et al., 2020).

Molecular Synthesis

(4) Synthesis of Complex Molecules

The versatility of quinoline derivatives extends to the synthesis of complex molecules, such as furo[3,2-c]quinolin-4(5H)-ones, through regioselective photoaddition processes. These reactions enable the creation of compounds with potential pharmaceutical applications, illustrating the broad utility of quinoline derivatives in synthetic organic chemistry (Suginome et al., 1991).

properties

IUPAC Name

[8-methoxy-4-(4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-15-6-8-16(9-7-15)23-18-14-19(22(26)25-10-12-28-13-11-25)24-21-17(18)4-3-5-20(21)27-2/h3-9,14H,10-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVYXIRMLXFXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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